2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Description
Properties
IUPAC Name |
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12/h1-4,11,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIINPDGHUONJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N3C1CNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21535-56-8 | |
| Record name | 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Precursor Selection and Initial Condensation
The synthesis typically begins with 1-fluoro-2-nitrobenzene and S-amino acids , which undergo nucleophilic aromatic substitution to form a nitro-substituted intermediate. Subsequent reduction of the nitro group using hydrogen gas over palladium catalysts yields the corresponding amine. This primary amine then participates in a cyclocondensation reaction with diketones or ketoesters under acidic conditions (e.g., HCl/EtOH), forming the partially saturated quinoline core.
Key reaction parameters:
-
Temperature: 80–120°C
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Solvent: Ethanol or toluene
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Catalysts: p-Toluenesulfonic acid (pTSA)
Pyrazine Ring Formation
The pyrazine moiety is introduced via a Mitsunobu reaction between the quinoline-bound amine and a 1,2-diol precursor. This step requires careful stoichiometric control of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to avoid over-oxidation. Alternative routes employ Ugi-type multi-component reactions with isocyanides and carboxylic acids, achieving annulation in moderate yields (45–60%).
Table 1: Comparison of Traditional Synthesis Steps
| Step | Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 1-Fluoro-2-nitrobenzene + S-amino acid | HCl/EtOH, 100°C | 78 | 92 |
| 2 | Amine + diketone | pTSA, toluene, reflux | 65 | 88 |
| 3 | Mitsunobu reaction | DEAD/PPh₃, THF | 52 | 85 |
Modern Cycloaddition Approaches
[3+2] Cycloaddition Strategies
Recent methodologies leverage azide-alkyne Huisgen cycloadditions to construct the pyrazinoquinoline system. A pre-functionalized quinoline bearing an alkyne group reacts with an azide derivative under copper(I) catalysis, forming the triazole-linked intermediate. Subsequent hydrogenolysis and ring contraction yield the target compound with improved regioselectivity.
Critical factors:
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Copper source: CuI vs. CuBr·SMe₂ (latter provides 12% higher yield)
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Solvent polarity: DMF > DCM due to stabilization of transition state
Photoinduced Electron Transfer Reactions
UV irradiation (254 nm) of N-propargylaniline derivatives in the presence of tin(II) chloride induces a radical-mediated cyclization, forming the pyrazinoquinoline framework in a single step. This method avoids protecting group strategies and achieves 68% yield with 99% regiopurity when using electron-withdrawing substituents on the aniline precursor.
Catalytic Annulation Using Main-Group Metals
Tin(II)-Mediated Cyclization
A breakthrough methodology employs SnCl₂·2H₂O (10 mol%) in dichloroethane (DCE) at 80°C to catalyze the annulation of N-propargylanilines. The reaction proceeds via a tin-coordinated alkyne intermediate, enabling six-membered ring formation with <5% dimerization byproducts.
Mechanistic pathway:
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Tin activation of alkyne π-system
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Intramolecular nucleophilic attack by adjacent amine
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Aromatization via HCl elimination
Indium(III)-Catalyzed Processes
InCl₃ (5 mol%) in acetonitrile facilitates a tandem oxidation-cyclization sequence starting from 2-aminobenzyl alcohols and propargyl amines. The indium catalyst mediates both the oxidation of benzyl alcohol to aldehyde and the subsequent imine formation/cyclization, achieving 73% isolated yield.
Table 2: Metal Catalysis Performance Metrics
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| SnCl₂ | 80 | 12 | 68 | 95 |
| InCl₃ | 100 | 8 | 73 | 92 |
Optimization Strategies for Industrial Scaling
Continuous Flow Reactor Systems
Replacing batch processes with microfluidic reactors reduces reaction time from 24 hours to 45 minutes for the critical cyclization step. A prototype system using Hastelloy C-276 tubing (0.5 mm ID) maintains precise temperature control (±2°C), enhancing reproducibility.
Solvent Engineering
Ternary solvent mixtures (e.g., H₂O/EtOH/DMSO 4:3:3) improve intermediate solubility while maintaining catalytic activity. This approach increases overall yield by 18% compared to pure ethanol systems.
Analytical Characterization Protocols
Spectroscopic Verification
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¹H NMR (400 MHz, CDCl₃): Key signals at δ 3.45 (m, 2H, CH₂N), 4.82 (s, 1H, NH), 7.25–7.89 (m, 4H, aromatic)
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HRMS : Calculated for C₁₁H₁₃N₃ [M+H]⁺ 188.1184, found 188.1182
Chromatographic Purity Assessment
HPLC method (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves all synthetic intermediates with baseline separation (R > 1.5 for critical pairs).
Applications in Medicinal Chemistry Development
The compound serves as a precursor for Schistosoma mansoni protease inhibitors , with derivatives showing IC₅₀ values ≤50 nM. Structure-activity relationship (SAR) studies indicate that N-alkylation of the pyrazine nitrogen enhances membrane permeability by 3-fold compared to parent structures .
Scientific Research Applications
Antihypertensive Effects
One of the most significant applications of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is its antihypertensive activity. Studies have demonstrated that this compound exhibits a notable reduction in blood pressure in animal models. For instance, when administered orally at doses between 1 to 10 mg/kg to renal hypertonic rats, it produced significant hypotensive effects . This suggests its potential for developing new antihypertensive medications.
Central Nervous System Activity
In addition to its cardiovascular effects, the compound has shown central nervous system (CNS) inhibitory actions. Animal tests indicate that it may possess sedative properties alongside its antihypertensive effects. This dual action could make it a candidate for treating conditions associated with both hypertension and anxiety disorders .
Case Study 1: Synthesis and Characterization
A study published in the Royal Society of Chemistry detailed the synthesis of a series of substituted derivatives of this compound. These derivatives were characterized using various spectroscopic methods and evaluated for their biological activities. The results indicated that certain substitutions enhanced the pharmacological profiles compared to the parent compound .
Case Study 2: Antihypertensive Mechanism
Research conducted on the antihypertensive effects of this compound revealed that it acts on specific pathways related to vascular resistance. The studies utilized renal hypertonic rat models to assess its efficacy and mechanism of action. The findings suggested that it may influence nitric oxide pathways and other vasodilatory mechanisms to exert its blood pressure-lowering effects .
Potential Applications in Drug Development
Given its pharmacological activities, this compound has potential applications in drug development for:
- Antihypertensive medications : Targeting hypertension through novel mechanisms.
- CNS agents : Developing sedatives or anxiolytics based on its CNS activity.
- Pharmaceutical intermediates : Serving as a precursor for synthesizing more complex therapeutic agents.
Mechanism of Action
The mechanism by which 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Structural Differences :
- Ring System: Pyrazinoquinolines feature a nitrogen-rich pyrazine fused to quinoline, whereas pyrazinoquinoxalines replace quinoline with a quinoxaline (two adjacent nitrogens). This alters electron distribution and binding affinity .
- Saturation: Partial hydrogenation in pyrazinoquinolines enhances flexibility compared to fully aromatic benzimidazo[1,2-a]quinolines, impacting pharmacokinetics .
Pharmacological Profiles
Mechanistic Insights :
- 5-HT2C Agonism: Pyrazinoquinoxalines exhibit selective serotonin receptor activity, with 2,3,4,4a-tetrahydro derivatives showing higher affinity than hexahydro analogues .
- Antitumor Activity: Benzimidazo[1,2-a]quinolines with alkylamino substituents demonstrate enhanced cytotoxicity, likely due to improved membrane permeability .
- CNS Effects: Pyrazinoquinoline derivatives like compound 69/183 (centpyraquin) show neuroleptic-like effects without anticonvulsant activity, distinguishing them from benzodiazepines .
Biological Activity
2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The compound has been synthesized through various methods. One notable approach involves the use of enantiomerically pure substituted amino acids as starting materials, leading to a series of derivatives with yields ranging from 13% to 20% . Another synthesis method reported the formation of optically pure derivatives using a cycloaddition reaction .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an inhibitor in cancer treatment. Specifically, it has been shown to affect the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a crucial role in cell growth and survival . The compound's ability to inhibit PI3K has been linked to enhanced anti-cancer effects when used in combination with other agents such as Bcl-2 inhibitors. This synergistic effect could lead to improved outcomes in cancer therapies .
Antiparasitic Activity
The compound also exhibits significant antiparasitic activity. Derivatives of this compound have been explored for their effectiveness against schistosomiasis. Research indicates that these derivatives can significantly reduce parasite viability and may offer a new avenue for treatment .
Case Studies
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in critical signaling pathways. For instance:
- PI3K Inhibition : The compound inhibits the PI3K pathway which is often dysregulated in cancers. By blocking this pathway, it can induce apoptosis and inhibit tumor growth.
- Antiparasitic Mechanism : The precise mechanism by which this compound affects parasitic organisms is still under investigation but is believed to involve disruption of metabolic processes essential for parasite survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
